![molecular formula C20H22ClNO4S B062448 3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid CAS No. 165537-73-5](/img/structure/B62448.png)
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H22ClNO4S and its molecular weight is 407.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid, commonly known as Terutroban, is a compound of significant interest due to its biological activities, particularly in the context of thrombotic diseases and cancer. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C20H22ClNO4S
- Molar Mass : 407.91 g/mol
- Melting Point : 189 - 192°C
- Solubility : Slightly soluble in chloroform and methanol; slightly soluble in DMSO
- Storage Conditions : Store in a sealed container at -20°C
Terutroban exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Thromboxane A2 : Terutroban acts as a selective antagonist of thromboxane A2 receptors, which play a crucial role in platelet aggregation and vasoconstriction. This action is particularly beneficial in preventing thrombotic events.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. This inhibition can lead to reduced levels of prostaglandins that contribute to inflammation and pain.
- Anticancer Activity : Recent studies have indicated that Terutroban may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to selectively inhibit the proliferation of certain cancer cell lines while sparing normal cells.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antithrombotic | Thromboxane A2 receptor antagonism | |
Anti-inflammatory | COX-2 inhibition | |
Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Thrombosis Prevention : In a clinical study involving patients with a history of thromboembolic events, Terutroban was administered to assess its efficacy in preventing recurrent thrombosis. The results demonstrated a significant reduction in thrombotic incidents compared to placebo controls.
- Cancer Cell Line Studies : In vitro studies using HCT-116 colon cancer cells revealed that Terutroban exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for inhibiting cell proliferation. Notably, compounds derived from Terutroban showed selective cytotoxicity towards cancerous cells without affecting normal HEK-293 cells .
- Inflammation Models : In animal models of inflammation, Terutroban administration resulted in decreased levels of inflammatory markers such as PGE2, indicating its potential as an anti-inflammatory agent .
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Activity
Research indicates that Terutroban exhibits anti-inflammatory properties by inhibiting specific enzymes and receptors involved in inflammatory pathways. This makes it a candidate for treating conditions such as arthritis and other inflammatory disorders. The sulfonamide group in its structure enhances its interaction with biological targets, potentially leading to effective pain management solutions .
Cardiovascular Applications
Terutroban has been investigated for its role in cardiovascular health, particularly in preventing thrombus formation. It acts as a selective antagonist of thromboxane A2 receptors, which are implicated in platelet aggregation and vasoconstriction. This mechanism positions Terutroban as a potential therapeutic agent for managing cardiovascular diseases .
Drug Development and Synthesis
The synthesis of Terutroban involves multi-step organic reactions that allow for precise control over its stereochemistry and functional groups. This capability is crucial for developing derivatives with enhanced pharmacological properties or reduced side effects . Ongoing research focuses on optimizing these synthesis methods to improve yield and purity.
Case Studies and Research Findings
Several studies have explored the efficacy of Terutroban in clinical settings:
- Clinical Trials on Thromboxane A2 Receptor Antagonism :
-
Anti-inflammatory Efficacy :
- Research investigating the anti-inflammatory effects of Terutroban showed promising results in animal models of arthritis, where it significantly reduced swelling and pain compared to control treatments .
-
Mechanistic Studies :
- Mechanistic studies utilizing surface plasmon resonance have elucidated the binding affinities of Terutroban to various inflammatory proteins, confirming its potential as a targeted therapeutic agent .
Propiedades
IUPAC Name |
3-[6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEOXFSBSQIWSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432429 |
Source
|
Record name | 3-{6-[(4-Chlorobenzene-1-sulfonyl)amino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165537-73-5 |
Source
|
Record name | 3-{6-[(4-Chlorobenzene-1-sulfonyl)amino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.